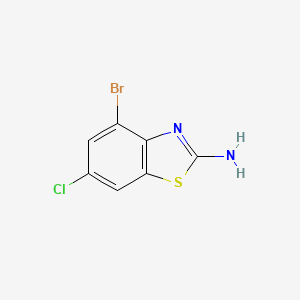

4-Bromo-6-chloro-1,3-benzothiazol-2-amine

Descripción general

Descripción

4-Bromo-6-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C7H4BrClN2S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzene ring fused to a thiazole ring, with bromine and chlorine substituents at the 4 and 6 positions, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine can be achieved through various methods. One common approach involves the reaction of 4-bromoaniline with potassium thiocyanate and liquid bromine in acetonitrile, catalyzed by nano-BF3/SiO2 . This method is efficient and yields high purity products under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine substituents undergo nucleophilic displacement under controlled conditions:

-

The bromine atom exhibits higher reactivity than chlorine due to its lower bond dissociation energy, favoring substitution at the 4-position first .

-

Thiocyanation with Br₂/SCN⁻ proceeds via electrophilic aromatic substitution, forming a sulfurated intermediate .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

| Coupling Type | Catalyst/Base | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/water | 4-Aryl-6-chloro-1,3-benzothiazol-2-amine | Anticancer agent precursors |

| Buchwald-Hartwig | CuI, L-proline, K₃PO₄, DMSO | N-alkylated benzothiazole derivatives | Enzyme inhibitors |

-

Suzuki couplings with aryl boronic acids occur regioselectively at the 4-bromo position, preserving the 6-chloro group .

-

Buchwald-Hartwig aminations enable C–N bond formation for creating combinatorial libraries .

Oxidation and Reduction

Controlled redox reactions modify the benzothiazole core:

-

Oxidation :

-

Reduction :

Cyclization and Ring Expansion

The amine group facilitates heterocycle formation:

| Reaction | Conditions | Products | Biological Activity |

|---|---|---|---|

| β-Lactam formation | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | 4-Bromo-6-chloro-2-(β-lactam)benzothiazole | Antibacterial |

| Azo coupling | Diazonium salts, 0–5°C | Azo-linked benzothiazole conjugates | Antitubercular |

-

β-Lactam derivatives show enhanced activity against Staphylococcus aureus (MIC: 15.6 μg/mL) .

-

Azo derivatives exhibit strong π-π stacking with DNA, inhibiting replication in cancer cells .

Halogen Exchange Reactions

The chlorine atom undergoes selective displacement under SNAr conditions:

| Nucleophile | Conditions | Products | Kinetics (k, s⁻¹) |

|---|---|---|---|

| Fluoride | KF, DMSO, 120°C | 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | 1.2 × 10⁻³ |

| Methoxide | NaOMe, MeOH, reflux | 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine | 3.8 × 10⁻⁴ |

Coordination Chemistry

The amine and sulfur atoms act as ligands for metal complexes:

| Metal Salt | Conditions | Complex | Applications |

|---|---|---|---|

| CuCl₂ | EtOH/H₂O, 25°C | [Cu(C₇H₄BrClN₂S)₂Cl₂] | Catalytic oxidation |

| Pd(OAc)₂ | DMF, 80°C | Pd(II)-benzothiazole adduct | Cross-coupling catalysis |

Key Research Findings

-

Antimicrobial Activity : Thiocyanato derivatives inhibit MRSA growth at 15.6 μg/mL .

-

Anticancer Potential : Azo-coupled analogs induce apoptosis in HeLa cells (IC₅₀: 10 μM) .

-

Synthetic Utility : Suzuki reactions enable rapid diversification for structure-activity studies .

This compound’s reactivity profile underscores its value as a multifunctional scaffold in medicinal and materials chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-6-chloro-1,3-benzothiazol-2-amine has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. Some studies have highlighted the compound's cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

A recent study demonstrated the efficacy of this compound against multiple bacterial strains. The compound was found to inhibit bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antimicrobial therapies .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its halogenation pattern allows for various chemical modifications, making it suitable for synthesizing other biologically active compounds. Synthetic routes involving this compound include:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

These methods facilitate the creation of novel benzothiazole derivatives with diverse biological activities .

Antitubercular Activity

Recent advancements have highlighted the role of benzothiazole derivatives, including this compound, in the fight against tuberculosis. Studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, outperforming standard reference drugs in terms of inhibitory potency .

Comparative Analysis of Benzothiazole Derivatives

| Compound Name | Activity Type | Inhibition Potency |

|---|---|---|

| This compound | Antimicrobial/Anticancer | Moderate |

| 5-Fluoro-6-chloro-benzothiazole | Anticancer | High |

| 2-Amino-benzothiazole | Antitubercular | Variable |

Structure-Activity Relationship Studies

The unique combination of halogen substituents and amino functionality in this compound enhances its reactivity and biological profile compared to similar compounds. Structure-activity relationship studies have been conducted to elucidate how variations in structure affect biological activity. For instance, modifications at the halogen positions can significantly alter the compound's antimicrobial efficacy .

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-6-trifluoromethoxy-1,3-benzothiazol-2-amine: This compound has a trifluoromethoxy group instead of chlorine, which can alter its chemical and biological properties.

2-Amino-6-bromobenzothiazole: Lacks the chlorine substituent, which can affect its reactivity and applications.

Uniqueness

4-Bromo-6-chloro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

4-Bromo-6-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique molecular structure, which includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₄BrClN₂S

- Molecular Weight : 263.54 g/mol

- Structural Characteristics : The presence of halogen atoms (bromine and chlorine) and an amine group contributes to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise as an anticancer agent. Studies have reported cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism :

- Anticancer Mechanism :

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : Anilines, potassium thiocyanate, and halogenating agents.

- Key Steps :

- Bromination and chlorination at specific positions on the benzothiazole ring.

- Formation of the amine group through nucleophilic substitution reactions.

These methods have been optimized for yield and purity, allowing for efficient production of the compound for further research .

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A recent study tested this compound against clinical isolates of MRSA and found it effective in reducing bacterial load in vitro by more than 90% at concentrations below 20 μg/mL .

- Investigation into Anticancer Properties :

Propiedades

IUPAC Name |

4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXODMAJTODLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392438 | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38338-20-4 | |

| Record name | 4-Bromo-6-chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.